Methyl 4-[(ethylamino)methyl]cyclohexane-1-carboxylate hydrochloride
Description
Methyl 4-[(ethylamino)methyl]cyclohexane-1-carboxylate hydrochloride is a cyclohexane-based compound featuring an ethylamino-methyl substituent at the 4-position and a methyl ester group at the 1-position. Its molecular formula is C₁₁H₂₂ClNO₂, with a molecular weight of approximately 247.75 g/mol (calculated).
Properties
IUPAC Name |
methyl 4-(ethylaminomethyl)cyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-3-12-8-9-4-6-10(7-5-9)11(13)14-2;/h9-10,12H,3-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISZWOCJRGEGED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCC(CC1)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases. Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceutical research, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and properties between the target compound and analogs:
Physicochemical and Pharmacological Implications
Biological Activity
Methyl 4-[(ethylamino)methyl]cyclohexane-1-carboxylate hydrochloride, also known as MKD53643, is a compound with significant potential in medicinal chemistry. Its unique cyclohexane structure, featuring a carboxylate group and an ethylamino side chain, contributes to its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following molecular formula:
- Molecular Formula : C₁₁H₁₅ClN₂O₂
- Molecular Weight : 232.71 g/mol
The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations.
Biological Activities
This compound exhibits several biological activities, including:
- Anti-inflammatory Effects : The compound has shown potential in treating conditions characterized by inflammation. This is particularly relevant for diseases such as arthritis and other inflammatory disorders.
- Analgesic Properties : It may act as a pain reliever, providing relief in various pain models. This activity is crucial for developing non-opioid analgesics.
- Neurotransmitter Modulation : Similar compounds have been noted for their ability to influence neurotransmitter systems, which may suggest a role in treating mood disorders such as depression and anxiety.
The specific mechanisms through which this compound exerts its effects require further investigation. However, preliminary studies suggest:
- Interaction with Biological Targets : The compound may interact with various receptors involved in pain and inflammation pathways. This interaction is essential for understanding its pharmacological profile .
- Buffering Capacity : Some studies indicate that compounds with similar structures can function as buffering agents, maintaining pH levels conducive to cellular processes.
Comparative Analysis with Similar Compounds
To better understand the unique features of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl 4-(aminomethyl)cyclohexane-1-carboxylate | Similar cyclohexane core | Lacks ethylamino group |
| Methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate | Hydroxymethyl instead of ethylamino | Potentially different biological activity |
| Methyl trans-4-(aminomethyl)cyclohexane-1-carboxylate | Trans configuration | Different stereochemistry may affect activity |
These comparisons highlight how variations in side chains or stereochemistry can significantly influence biological activities and pharmacological profiles.
Q & A
Q. What are the key structural features of methyl 4-[(ethylamino)methyl]cyclohexane-1-carboxylate hydrochloride, and how do they influence its reactivity?
The compound features a cyclohexane ring substituted with an ethylamino-methyl group at the 4-position and a methyl carboxylate at the 1-position. The hydrochloride salt enhances solubility and stability, critical for aqueous-phase reactions. The amino group enables hydrogen bonding with biological targets, while the ester moiety may undergo hydrolysis under acidic/basic conditions . Structural analogs (e.g., methyl cis-4-amino-1-methyl-cyclohexanecarboxylate hydrochloride) suggest that steric effects from the cyclohexane ring and substituent positioning modulate reactivity .
Q. What synthetic routes are available for preparing this compound?
Synthesis typically involves multi-step protocols:
- Step 1 : Functionalization of the cyclohexane ring via bromination or aminomethylation (e.g., using bromomethyl intermediates as in rac-methyl 4-(bromomethyl)cyclohexane-1-carboxylate) .
- Step 2 : Introduction of the ethylamino group via nucleophilic substitution or reductive amination .
- Step 3 : Hydrochloride salt formation using HCl in anhydrous solvents . Reaction conditions (e.g., inert atmosphere, anhydrous solvents) are critical to avoid side reactions .
Q. How can solubility and stability be empirically determined for this compound?
- Solubility : Perform phase-solubility studies in water, DMSO, or ethanol using UV-Vis spectroscopy or HPLC to quantify saturation points .
- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–40°C), and light exposure, monitored via LC-MS . Note: Public solubility data for similar compounds (e.g., methyl 4-(aminomethyl)-4-fluorocyclohexane-1-carboxylate hydrochloride) are often unavailable, necessitating empirical validation .
Q. Which analytical techniques are recommended for assessing purity and structural integrity?
- HPLC : Quantify purity using reverse-phase C18 columns with UV detection (λ = 210–254 nm) .
- NMR : Confirm substituent positions via H/C NMR (e.g., cyclohexane ring protons at δ 1.2–2.5 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z ~263.8 [M+H]+) .
Q. What safety protocols are critical for handling this compound?
- Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy (similar to dimethylamino-methyl analogs) .
- Avoid inhalation/ingestion; follow first-aid measures (e.g., copious rinsing for eye exposure) .
- Store in airtight containers at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How does the compound interact with biological targets at the molecular level?
Computational docking studies (e.g., AutoDock Vina) suggest the ethylamino group binds to hydrophobic pockets of enzymes/receptors, while the carboxylate ester may act as a prodrug, releasing active metabolites via esterase-mediated hydrolysis . Experimental validation involves:
- SPR/BLI : Measure binding kinetics (k/k) to target proteins .
- Enzymatic Assays : Monitor ester hydrolysis rates using fluorogenic substrates .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (~2.1), bioavailability (Lipinski’s rule compliance), and CYP450 interactions .
- MD Simulations : Assess membrane permeability (e.g., CHARMM-GUI for lipid bilayer penetration) .
Q. How can reaction conditions be optimized for scalable synthesis?
- DoE (Design of Experiments) : Vary solvent (e.g., ethanol vs. THF), temperature (20–80°C), and catalyst (e.g., Pd/C for hydrogenation) to maximize yield .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. How to resolve contradictions in reported pharmacological data (e.g., varying IC values)?
- Standardize Assays : Control variables like cell line passage number, serum concentration, and incubation time .
- Orthogonal Validation : Cross-verify using SPR (binding affinity) and cell-based assays (functional activity) .
Q. What structural analogs of this compound are available for comparative studies?
| Compound Name | CAS Number | Key Differences | Biological Relevance |
|---|---|---|---|
| Methyl cis-4-amino-1-methyl-cyclohexanecarboxylate hydrochloride | N/A | Methyl substituent at 1-position | Enhanced receptor selectivity |
| 1-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride | N/A | Dimethylamino group | Higher lipophilicity |
| (R)-1-(4-(Methylthio)phenyl)ethanamine hydrochloride | 1206910-91-9 | Enantiomeric specificity | Differential activity in receptor binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
